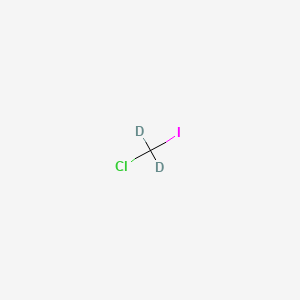

Chloroiodomethane-D2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-dideuterio-iodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterium Incorporation into Chloroiodomethane

Strategies for Site-Specific Deuteration in Halogenated Methanes

The primary strategy for the site-specific synthesis of Chloroiodomethane-D2 involves a two-step approach. The first and most critical step is the deuteration of a suitable precursor, followed by a halogen exchange reaction. The most direct precursor for this compound is dideuterated methylene (B1212753) chloride (CD2Cl2).

Hydrogen/deuterium (B1214612) (H/D) exchange reactions are a common method for introducing deuterium. For non-activated C-H bonds, such as those in halogenated methanes, this exchange typically requires catalysis. Phase-transfer catalysis has emerged as a particularly effective method for the deuteration of weakly acidic C-H bonds. In this approach, a phase-transfer catalyst facilitates the transfer of a deuteroxide source from an aqueous phase to an organic phase containing the substrate, where the H/D exchange occurs. This method allows for the direct and selective deuteration of the methylene protons in dihalomethanes.

Another strategy involves the use of deuterated starting materials in a de novo synthesis. However, for a simple molecule like chloroiodomethane (B1360106), the H/D exchange on a readily available precursor like methylene chloride is generally more efficient and cost-effective.

Precursor Design and Reaction Conditions for this compound Synthesis

The synthesis of this compound is strategically designed around the preparation of a key precursor, deuterated methylene chloride (CD2Cl2), followed by a halogen exchange reaction.

Step 1: Synthesis of Deuterated Methylene Chloride (CD2Cl2) via Phase-Transfer Catalyzed H/D Exchange

The precursor, deuterated methylene chloride, can be efficiently synthesized from methylene chloride (CH2Cl2) through a phase-transfer catalyzed hydrogen-deuterium exchange reaction.

Reaction Conditions:

| Parameter | Condition |

| Substrate | Methylene Chloride (CH2Cl2) |

| Deuterium Source | Deuterium Oxide (D2O) |

| Base | Sodium Oxide (Na2O) to form NaOD in situ |

| Catalyst | Phase-transfer catalyst (e.g., methyltricaprylammonium chloride) |

| Solvent System | Biphasic: Organic (CH2Cl2) and Aqueous (D2O with NaOD) |

| Temperature | Ambient temperature (e.g., 24°C) |

The reaction proceeds by the transfer of deuteroxide ions (OD-) from the aqueous phase to the organic phase by the phase-transfer catalyst. The deuteroxide then acts as a base to deprotonate the methylene chloride, forming a carbanion that is subsequently deuterated by D2O. This process is repeated to achieve high levels of deuterium incorporation.

Step 2: Synthesis of this compound (CD2ClI) via Finkelstein Reaction

Once the deuterated precursor CD2Cl2 is obtained, the next step is to replace one of the chlorine atoms with an iodine atom. The Finkelstein reaction is a well-established and efficient method for this transformation. It is an SN2 reaction that involves the exchange of a halogen.

Reaction Conditions:

| Parameter | Condition |

| Substrate | Deuterated Methylene Chloride (CD2Cl2) |

| Iodide Source | Sodium Iodide (NaI) or Potassium Iodide (KI) |

| Solvent | Acetone |

| Temperature | Reflux |

The reaction is driven to completion by the precipitation of the less soluble sodium chloride or potassium chloride in acetone, according to Le Châtelier's principle. This halide exchange effectively converts the deuterated methylene chloride into the desired this compound.

Optimization of Deuterium Exchange and Incorporation Efficiency

Optimizing the deuterium exchange and incorporation efficiency is crucial for the cost-effective synthesis of this compound with high isotopic purity.

Optimization of H/D Exchange:

Several factors can be adjusted to maximize the deuterium incorporation in the phase-transfer catalyzed H/D exchange step:

Catalyst Selection and Concentration: The choice of the phase-transfer catalyst is critical. Quaternary ammonium salts like methyltricaprylammonium chloride are effective. The optimal concentration of the catalyst needs to be determined experimentally, typically in the range of 0.1 to 5 mole percent relative to the methylene chloride.

Base Concentration: The concentration of the deuteroxide in the aqueous phase influences the rate of deprotonation and, consequently, the rate of H/D exchange. A higher concentration of NaOD generally leads to a faster exchange.

Phase Mixing: Efficient mixing of the aqueous and organic phases is essential to maximize the interfacial area where the phase-transfer catalysis occurs. Vigorous stirring is therefore necessary.

Recycling: To achieve very high levels of deuteration (>99%), it may be necessary to perform multiple exchange cycles. After each cycle, the deuterated methylene chloride is separated, and fresh D2O and base are used for the subsequent cycle.

Optimization of the Finkelstein Reaction:

The efficiency of the Finkelstein reaction for the synthesis of this compound can be optimized by controlling the following parameters:

Solvent: Acetone is the solvent of choice due to the high solubility of sodium iodide and the low solubility of sodium chloride. This differential solubility is key to driving the reaction to completion.

Temperature: Performing the reaction at the reflux temperature of acetone increases the reaction rate.

Reaction Time: The reaction time should be sufficient to ensure complete conversion. Monitoring the reaction progress by techniques such as gas chromatography can help determine the optimal reaction time.

Stoichiometry: Using a slight excess of the iodide source (NaI or KI) can help to push the equilibrium towards the product side.

Scale-Up Considerations and Purification Techniques for Deuterated Halomethanes

Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges:

Heat Management: Both the H/D exchange and the Finkelstein reaction can be exothermic. Effective heat management is crucial to maintain optimal reaction temperatures and ensure safety.

Mass Transfer: In the biphasic H/D exchange reaction, efficient mass transfer between the aqueous and organic phases becomes more challenging on a larger scale. Specialized reactors with high-efficiency stirring systems are required.

Solvent Handling and Recovery: The use of volatile organic solvents like methylene chloride and acetone necessitates closed systems to prevent losses and ensure workplace safety. Efficient solvent recovery and recycling systems are also important for economic and environmental reasons.

Cost of Deuterated Reagents: Deuterium oxide is a significant cost factor. Optimizing the reaction to maximize its incorporation and recycling any unused D2O are critical for the economic viability of the process.

Purification Techniques:

The purification of the final product, this compound, is essential to remove any unreacted starting materials, byproducts, and residual solvents. Given the volatile nature of deuterated halomethanes, the following techniques are commonly employed:

Fractional Distillation: This is the primary method for purifying volatile liquids with different boiling points. This compound has a slightly different boiling point from the starting material (CD2Cl2) and any potential byproducts, allowing for its separation. Careful control of the distillation column parameters (temperature, pressure, reflux ratio) is necessary to achieve high purity.

Preparative Gas Chromatography (Prep-GC): For very high purity requirements or for the separation of compounds with very close boiling points, preparative gas chromatography can be used. This technique offers excellent separation efficiency but is generally more suitable for smaller-scale purifications due to its lower throughput.

Washing and Drying: The crude product from the Finkelstein reaction is typically washed with water to remove any remaining inorganic salts and then dried with a suitable drying agent (e.g., anhydrous calcium chloride) before final purification by distillation.

By carefully considering these synthetic strategies, reaction conditions, optimization parameters, and scale-up and purification techniques, this compound can be produced with high isotopic purity and in sufficient quantities for its various applications in chemical research.

Advanced Spectroscopic Characterization and Structural Elucidation of Chloroiodomethane D2

Resonance Raman Spectroscopy for Photodissociation Dynamics

Resonance Raman spectroscopy is a powerful technique to probe the initial dynamics of a molecule following photoexcitation. nih.gov By tuning the excitation wavelength to coincide with an electronic absorption band, specific vibrational modes coupled to the electronic transition are enhanced, providing detailed information about the short-time photodissociation dynamics. nih.govresearchgate.net

Analysis of Vibrational Modes and Overtones in Solution and Gas Phases

Resonance Raman spectra of Chloroiodomethane-D2 have been investigated in both cyclohexane (B81311) solution and the gas phase. researchgate.net In the A-band absorption, the spectra are dominated by a progression of overtones of the C-I stretching mode. dntb.gov.ua This indicates that the primary motion immediately following photoexcitation is the elongation of the C-I bond.

In addition to the C-I stretch, other Franck-Condon active vibrational modes are observed, revealing the multidimensional nature of the photodissociation. researchgate.net These include the CH2 wag, CH2 scissor, and either the Cl-C-I bend or the C-Cl stretch fundamentals, which appear as combination bands with the C-I stretch overtones. dntb.gov.ua The presence of these combination bands suggests that the molecule undergoes changes in these coordinates as well during the initial stages of dissociation.

Comparative Studies with Protium (B1232500) Analogues (h2-Chloroiodomethane)

These differences are reflected in the vibrational frequencies of the various modes. For instance, the frequencies of the deuterated species' wagging and scissoring modes are expected to be lower than those of the protium analogue. Analysis of these isotopic shifts, aided by normal coordinate calculations, helps in the definitive assignment of the observed vibrational bands. dntb.gov.ua The short-time photodissociation dynamics for both isotopologues show that upon excitation, the C-I bond lengthens, while the I-C-Cl and H-C-I (or D-C-D) angles decrease, and the H-C-Cl (or D-C-Cl) angles increase. dntb.gov.ua

Ultrafast Pump-Probe Spectroscopy for Transient Species Identification and Kinetic Measurements

Ultrafast pump-probe spectroscopy is a technique used to study the real-time evolution of a chemical reaction. nih.gov A short "pump" pulse initiates the reaction, and a time-delayed "probe" pulse monitors the subsequent changes in the system. nih.govnih.gov

In the study of chloroiodomethane (B1360106), a femtosecond pump pulse at 266 nm is used to initiate photodissociation. The subsequent transient absorption is then measured over a broad spectral range (330 to 850 nm) for up to 300 picoseconds. researchgate.net The experimental data reveals the formation of a transient species which undergoes vibrational cooling. researchgate.net This species is suggested to be the isomer of chloroiodomethane, CH2Cl-I, which is likely formed through the in-cage recombination of the nascent CH2Cl and I fragments. researchgate.net

The kinetics of the formation and decay of these transient species can be extracted from the time-resolved data, providing a detailed picture of the reaction mechanism and the influence of the solvent cage on the recombination dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Labeling Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful incorporation of deuterium into a molecule and for determining the isotopic purity. synmr.in

Deuterium NMR (2H NMR) for Isotopic Purity and Location

Deuterium NMR (2H or D NMR) is used to directly observe the deuterium nuclei in a molecule. The chemical shift of the deuterium signal confirms its location within the molecular structure. Furthermore, the integration of the 2H NMR signal relative to a known internal standard can be used to determine the isotopic purity of the deuterated compound. researchgate.net For this compound, a single resonance in the 2H NMR spectrum would confirm the presence of deuterium on the carbon atom. The isotopic purity is a critical parameter, and commercially available this compound is often found with a purity of 98%. eurisotop.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. Each provides a unique "fingerprint" based on how a molecule's bonds and functional groups interact with electromagnetic radiation. In FTIR spectroscopy, a molecule's absorption of infrared light is measured at various frequencies, revealing the energies of its vibrational transitions. This method is particularly sensitive to polar bonds and asymmetrical vibrations. Conversely, Raman spectroscopy involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. The frequency shifts in the scattered light correspond to the molecule's vibrational frequencies. Raman spectroscopy is often more effective for analyzing non-polar, symmetric bonds.

For this compound (CD2ClI), these techniques provide detailed insights into its molecular structure and bonding. The substitution of hydrogen with deuterium atoms significantly alters the vibrational frequencies, particularly those involving the carbon-deuterium bonds (C-D), due to the increased mass of deuterium.

The analysis of these vibrational modes is critical for understanding the molecule's geometry and the forces between its atoms. The table below presents key findings from resonance Raman studies of this compound in a cyclohexane solution.

| Raman Peak Assignment | Description |

| C-I Stretch Overtone Progression | A series of prominent peaks corresponding to multiple quanta of the C-I stretching vibration, indicating significant excitation along this bond coordinate upon photoabsorption. dntb.gov.ua |

| CD2 Wag Combination Bands | Peaks arising from the coupling of the C-I stretch with the wagging motion of the deuterated methylene (B1212753) group. dntb.gov.ua |

| CD2 Scissor Combination Bands | Peaks resulting from the interaction between the C-I stretch and the scissoring vibration of the CD2 group. dntb.gov.ua |

| Cl-C-I Bend Combination Bands | Vibrational modes that combine the C-I stretch with the bending of the chlorine-carbon-iodine angle. dntb.gov.ua |

This table summarizes vibrational modes of this compound identified through resonance Raman spectroscopy.

Matrix isolation is a powerful technique for studying highly reactive or unstable chemical species, such as free radicals and reaction intermediates. ruhr-uni-bochum.de The method involves trapping the molecule of interest (the "guest") in a large excess of a chemically inert, solid material (the "host" or "matrix"), typically a noble gas like argon or nitrogen, at cryogenic temperatures (usually 4-20 K). ruhr-uni-bochum.dearscryo.com This highly diluted, frozen environment prevents the reactive species from reacting with each other, allowing them to be stabilized and studied spectroscopically, most commonly with FTIR. ruhr-uni-bochum.deresearchgate.net

In the context of this compound, matrix isolation FTIR spectroscopy can be used to investigate the intermediates formed during its photolysis or other induced reactions. For example, irradiating matrix-isolated CD2ClI with ultraviolet light can break the C-I or C-Cl bond, generating radical intermediates. Studies on similar dihalomethanes have successfully used electron bombardment followed by matrix isolation to trap and identify isomerization products and radical cations. researchgate.net By analyzing the new absorption bands that appear in the IR spectrum after irradiation, researchers can identify the vibrational signatures of these transient species. The use of isotopic substitution, such as in CD2ClI, is crucial in these experiments, as the observed frequency shifts compared to the non-deuterated isotopologue (CH2ClI) help to confirm the assignments of vibrational modes in the intermediate products. researchgate.net This approach provides fundamental data on reaction mechanisms and the structure of short-lived chemical entities. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Isotopic Distribution Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS provides precise confirmation of its molecular mass and reveals its distinct isotopic signature.

The calculated molecular weight of this compound is approximately 178.39 g/mol , and its monoisotopic mass is 177.90153 Da. nih.govchemspider.com The monoisotopic mass is calculated using the mass of the most abundant or specific isotopes of each element (in this case, ¹²C, ²H for deuterium, ³⁵Cl, and ¹²⁷I).

A key feature of the mass spectrum of a chlorine-containing compound is its characteristic isotopic distribution pattern. Chlorine has two stable isotopes: ³⁵Cl (approximately 75.77% natural abundance) and ³⁷Cl (approximately 24.23% natural abundance). This results in two major molecular ion peaks in the mass spectrum, separated by two mass units (e.g., [M]⁺ and [M+2]⁺), with a relative intensity ratio of roughly 3:1.

For this compound (CD2ClI), the molecular ion region of the mass spectrum would be expected to show two primary peaks corresponding to the ions [CD2³⁵ClI]⁺ and [CD2³⁷ClI]⁺. Iodine is monoisotopic (¹²⁷I), and the deuterium labeling is specified, so the pattern is primarily dictated by the chlorine isotopes.

| Ion Formula | Description | Calculated Monoisotopic Mass (Da) | Expected Relative Abundance |

| [C(²H)₂³⁵Cl¹²⁷I]⁺ | Molecular ion containing the ³⁵Cl isotope. This represents the [M]⁺ peak. | 177.90153 | ~76% |

| [C(²H)₂³⁷Cl¹²⁷I]⁺ | Molecular ion containing the ³⁷Cl isotope. This represents the [M+2]⁺ peak. | 179.89858 | ~24% |

This table outlines the expected primary molecular ions for this compound in a mass spectrum, based on the natural isotopic abundance of chlorine.

This distinct isotopic pattern is a powerful diagnostic tool, allowing for the unambiguous identification of the compound and confirming the presence of a single chlorine atom within the molecular structure. Isotope ratio mass spectrometry can also be used in more advanced studies to investigate kinetic isotope effects in reactions involving halogenated methanes. copernicus.org

Mechanistic Investigations and Reactivity Pathways of Chloroiodomethane D2

Photochemistry and Photodissociation Dynamics

The study of the photochemistry of Chloroiodomethane-D2 reveals a series of rapid and complex events initiated by the absorption of ultraviolet light. These processes are dominated by the cleavage of the weakest chemical bond and the subsequent fate of the resulting radical fragments, which is heavily influenced by their immediate environment.

Upon photoexcitation in its first absorption band (A-band), typically using ultraviolet light, the primary photochemical event in this compound is the homolytic cleavage of the carbon-iodine (C-I) bond. acs.orgdinalaser.commsu.edu This bond is significantly weaker (bond energy of ~56 kcal/mol) than the carbon-chlorine (C-Cl) bond (~84 kcal/mol), making its dissociation the most favorable initial pathway. core.ac.uk The process is ultrafast, occurring on a femtosecond timescale following photon absorption. acs.orggoogle.com

The dissociation leads to the formation of two radical species: a deuterated chloromethyl radical (•CD2Cl) and an iodine atom (I•). acs.org

CD₂ClI + hν → •CD₂Cl + I•

Experimental studies, including femtosecond velocity map ion imaging, have characterized the dynamics of this bond cleavage, providing information on the translational energy and angular distributions of the iodine fragments. researchgate.net The direct dissociation process results in a high release of kinetic energy. researchgate.net

Following the initial C-I bond scission, the nascent radical pair (•CD2Cl and I•) is confined by the surrounding solvent or matrix molecules, a phenomenon known as the "solvent cage". researchgate.net This confinement prevents the immediate separation of the radicals and facilitates secondary reactions. One of the most significant of these is in-cage recombination, where the radicals recombine to form a stable isomer. researchgate.netresearchgate.net

Instead of reforming the original CD2ClI molecule, the recombination often leads to the formation of iso-chloroiodomethane-d2 (CD2Cl-I), a species featuring a halogen-halogen (Cl-I) bond. researchgate.netresearchgate.net This isomerization process occurs on a picosecond timescale. researchgate.net The formation of this isomer has been observed in various environments, including low-temperature cryogenic matrices of nitrogen, methane (B114726), and argon, as well as in acetonitrile (B52724) solution. researchgate.netresearchgate.net The formation of the iso-diiodomethane analogue from diiodomethane (B129776) photolysis is a well-studied example of this phenomenon, where energy dissipation to the solvent is crucial for the formation of the stable isomer. researchgate.netsigmaaldrich.comchemicalbook.com

The solvent or surrounding environment plays a critical role in dictating the outcomes of this compound photolysis. nih.gov The "caging effect" of the solvent is fundamental to the isomerization pathway, as it forces the radical fragments into close proximity, promoting recombination. researchgate.net

The properties of the solvent, such as polarity, viscosity, and density, directly influence the reaction dynamics:

Solvent Polarity and Dielectric Constant: The rate of photolysis and the stabilization of excited states or polar intermediates can be significantly affected by the solvent's polarity. nih.gov Studies on related systems show that increasing solvent polarity can facilitate the reduction of excited states. nih.gov

Solvent Density: In supercritical fluid environments, the yield and formation rate of the isomer product increase with fluid density. researchgate.net This is attributed to a more effective solvent cage at higher densities.

Viscosity: The rate of photolytic degradation is often inversely proportional to the viscosity of the medium, as higher viscosity can hinder the diffusion-controlled processes necessary for fragment separation. nih.govrsc.org

Specific Solute-Solvent Interactions: Interactions such as hydrogen bonding between the solute and solvent can modify the energies of electronic states and influence the nonadiabatic dynamics of the photoexcited molecule. nih.gov

Resonance Raman spectroscopy studies of chloroiodomethane (B1360106) in cyclohexane (B81311) solution have provided detailed insights into the short-time photodissociation dynamics in the solution phase. researchgate.net Comparing gas-phase and solution-phase spectra reveals the specific influence of the solvent on the vibrational modes activated during the dissociation. researchgate.net

Surface Chemistry and Heterogeneous Catalysis Studies

The interaction of this compound with metal surfaces provides a model system for understanding fundamental steps in heterogeneous catalysis, such as adsorption, bond activation, and subsequent surface-mediated reactions.

Studies on the adsorption of chloroiodomethane on a Platinum(111) single-crystal surface reveal a temperature-dependent behavior. core.ac.uk At low temperatures (at or below 100 K), CD2ClI adsorbs molecularly onto the Pt(111) surface. core.ac.uk Upon heating, a portion of the molecules in the first monolayer undergoes dissociation, while molecules in physisorbed multilayers desorb reversibly. core.ac.uk

The thermal dissociation is initiated by the selective cleavage of the C-I bond, which commences at approximately 150 K. core.ac.uk This process generates an adsorbed deuterated chloromethyl species (CD2Cl(a)) and an adsorbed iodine atom (I(a)). core.ac.uk The weaker C-I bond breaks preferentially over the C-Cl and C-D bonds at this low temperature. core.ac.uk As the temperature is increased further, the adsorbed CD2Cl(a) fragment undergoes further reactions. core.ac.uk

The table below summarizes the key thermal dissociation steps for chloroiodomethane on Pt(111), which serves as a model for the deuterated species.

| Temperature (K) | Process | Surface Species Formed |

|---|---|---|

| ≤ 100 | Molecular Adsorption | CD₂ClI(a) |

| ~150 | C-I Bond Cleavage | CD₂Cl(a) + I(a) |

| > 170 | C-Cl Bond Cleavage | CD₂(a) + Cl(a) |

| > 180 | Dehydrogenation of CD₂(a) | CD(a) + D(a) |

Once the CD2Cl(a) fragment is formed on the Pt(111) surface, it can participate in several competitive reaction pathways, including hydrogenation, dehydrogenation, and, significantly, hydrogen-deuterium (H-D) exchange. core.ac.uk

Hydrogenation: The adsorbed CD2Cl(a) fragment can be hydrogenated by co-adsorbed deuterium (B1214612) atoms (D(a)) to form gaseous deuterated methyl chloride (CD3Cl), beginning near 150 K. core.ac.uk The CD2(a) fragment, formed from C-Cl bond cleavage, can also be hydrogenated to form deuterated methane (CD4), starting above 170 K. core.ac.uk

Dehydrogenation: The CD2(a) fragment can undergo dehydrogenation to form a methylidyne species (CD(a)) starting around 180 K, a process that accelerates above 200 K. core.ac.uk This is a primary reaction pathway for methylene (B1212753) on Pt(111). core.ac.uk At higher temperatures (550-700 K), further dehydrogenation of carbon-containing fragments occurs, releasing D2 gas and leaving carbon on the surface. core.ac.uk

H-D Exchange: Experiments involving the co-adsorption of chloroiodomethane (CH2ClI) with deuterium atoms on Pt(111) demonstrate significant H-D exchange. core.ac.uk While methyl chloride formation shows the incorporation of a single D atom (CH2DCl), methane formation exhibits extensive exchange, producing species up to fully deuterated methane (CD4). core.ac.uk This indicates that the surface intermediates are active in breaking and forming C-H (or C-D) bonds, likely through reversible dehydrogenation/hydrogenation steps. core.ac.ukucr.edu Co-adsorbed deuterium atoms were also found to weaken the bond between the parent molecule and the surface and suppress the complete decomposition to carbon. core.ac.uk

The table below details the key reaction products observed during the temperature-programmed desorption (TPD) of chloroiodomethane with co-adsorbed deuterium on Pt(111).

| Product | Formation Pathway | Approx. Desorption Temperature (K) |

|---|---|---|

| CD₃Cl | Hydrogenation of CD₂Cl(a) | 190 - 220 |

| CD₄ | Hydrogenation of CD₂(a) | > 170 (new peak at 272) |

| D₂ | Recombinative Desorption / Dehydrogenation | > 200 |

| DCl | Reaction of D(a) and Cl(a) | 220 |

Role of Coadsorbed Species on Reaction Selectivity and Pathway

The reactivity of this compound (CD2ClI) on catalytic surfaces is significantly influenced by the presence of coadsorbed species, such as deuterium and oxygen atoms. These species can alter the reaction pathways, product distribution, and the stability of surface intermediates. Studies on the analogous compound, chloroiodomethane (CH2ClI), on a Platinum(111) surface provide significant insights into these effects, which can be extended to its deuterated counterpart.

When this compound is coadsorbed with deuterium atoms on a Pt(111) surface, several key changes in its surface chemistry are observed. Coadsorbed deuterium has been shown to weaken the bond between the chloroiodomethane molecule and the platinum surface. researchgate.netcore.ac.uk This weakening leads to a decrease in the extent of CD2ClI dissociation on the surface. researchgate.netcore.ac.uk Consequently, the coadsorbed deuterium suppresses the complete decomposition of the molecule to surface carbon. researchgate.netcore.ac.uk

In temperature-programmed desorption (TPD) experiments involving chloroiodomethane and coadsorbed deuterium, the formation of deuterated methane species (CH3D, CH2D2, CHD3, and CD4) is enhanced. core.ac.uk This indicates that coadsorbed deuterium actively participates in hydrogenation reactions of the surface intermediates formed from chloroiodomethane dissociation. For this compound, this would imply the formation of multiply deuterated methanes and methyl chlorides. Specifically, H-D exchange reactions have been observed for methane products, but not for methyl chloride, suggesting different formation or desorption pathways for these two molecules. core.ac.uk

The following table summarizes the influence of coadsorbed species on the reaction of this compound on a Pt(111) surface, based on studies of its non-deuterated analogue. researchgate.netcore.ac.ukosti.gov

Table 1: Influence of Coadsorbed Species on this compound Reactivity on Pt(111)

| Coadsorbed Species | Effect on CD2ClI Bonding | Effect on CD2ClI Dissociation | Primary Reaction Products |

|---|---|---|---|

| Deuterium (D) | Weakens bonding | Decreases dissociation | Multiply deuterated methanes (e.g., CD4, CHD3), CD2DCl |

| Oxygen (O) | Strengthens bonding | Slightly attenuates dissociation | D2O, CO, CO2, D2CO, CD2Cl2 |

Carbene and Carbenoid Chemistry Derived from this compound

The cleavage of the C-I bond in this compound on a metal surface is the initial step in the formation of deuterated chloromethylidene (CDCl) species. The C-I bond is significantly weaker than the C-Cl and C-D bonds, leading to its preferential scission upon thermal or photochemical activation. core.ac.uk On a Pt(111) surface, this dissociation begins at temperatures as low as 150 K. core.ac.uk This process generates an adsorbed chloromethyl-d2 radical (•CD2Cl).

This surface-bound •CD2Cl radical is a key intermediate. It can undergo further reactions, including the cleavage of a C-D bond to form the deuterated chloromethylidene species, :CDCl, adsorbed on the surface. This dehydrogenation process has been observed for the non-deuterated analogue on Pt(111), beginning around 180 K. core.ac.uk

The resulting deuterated chloromethylidene is a carbene-like species. Carbenes are highly reactive intermediates characterized by a divalent carbon atom with two unshared electrons. chemtube3d.com The reactivity of the :CDCl species is dictated by the electronic nature of the chlorine substituent and its interaction with the metal surface, which can lead to the formation of a metal carbenoid. Metal carbenoids are species in which the carbene is stabilized through coordination with a metal center. d-nb.info This stabilization modulates the reactivity and selectivity of the carbene. d-nb.info The generated deuterated chloromethylidene can participate in a variety of subsequent reactions, most notably insertion reactions.

Carbene insertion into C-H (or C-D) bonds is a powerful method for forming new carbon-carbon bonds at unfunctionalized centers. chemtube3d.com The deuterated chloromethylidene generated from this compound can, in principle, undergo both intermolecular and intramolecular insertion reactions.

Intermolecular Carbene Insertion:

In an intermolecular reaction, the :CDCl species would react with another molecule. For example, if this compound is co-adsorbed with an alkane, the :CDCl could insert into a C-H bond of the alkane. The selectivity of such an insertion is influenced by the nature of the C-H bond (primary, secondary, or tertiary) and the electronic properties of the carbene. d-nb.info Metal-stabilized carbenes, or carbenoids, often exhibit greater selectivity than free carbenes. d-nb.info While specific examples with :CDCl from CD2ClI are not extensively documented, the general principles of carbene chemistry suggest this reactivity is feasible. The reaction of ethyl diazoacetate with hexane, catalyzed by dirhodium tetraacetate, shows a preference for insertion into methylene (C-H) bonds over methyl (C-H) bonds, illustrating the selectivity possible in such reactions. d-nb.info

Intramolecular Carbene Insertion:

Intramolecular C-H insertion reactions are particularly useful in synthesis as they can lead to the formation of cyclic structures, often with high regioselectivity and stereoselectivity. mdpi.comnih.gov For a molecule containing a deuterated chloromethylidene, an intramolecular insertion would involve the carbene center reacting with a C-H or C-D bond within the same molecule or a surface-bound intermediate derived from it. Such reactions are known to be favorable when they proceed through a five- or six-membered transition state. mdpi.com For instance, intramolecular C-H insertions are a known pathway for carbenes generated from 2-diazo-2-sulfamoylacetamides, leading to the formation of heterocyclic products. nih.gov While this compound itself does not possess the structure for a direct intramolecular insertion, intermediates formed on a surface could potentially undergo such rearrangements.

The following table provides a conceptual overview of possible carbene insertion reactions involving deuterated chloromethylidene.

Table 2: Conceptual Examples of Deuterated Chloromethylidene Insertion Reactions

| Reaction Type | Reactants | Potential Product |

|---|---|---|

| Intermolecular Insertion | :CDCl + R-H (alkane) | R-CDCl-H |

| Intramolecular Insertion | A larger surface intermediate containing a :CDCl moiety | A cyclic deuterated chlorinated product |

Radical Reactions and Deuterium Transfer Processes

The photolysis or thermolysis of this compound can lead to the homolytic cleavage of the carbon-iodine bond, generating a deuterated chloromethyl radical (•CD2Cl) and an iodine radical (•I). guidechem.comacs.org This radical formation is a key step initiating a cascade of radical reactions.

The •CD2Cl radical is a reactive species that can participate in several reaction pathways. One common pathway is hydrogen (or deuterium) abstraction. The radical can abstract a deuterium atom from another this compound molecule or from a deuterated solvent, leading to the formation of chloromethane-d3 (B73174) (CD3Cl) and a new radical.

Deuterium Transfer Processes:

Deuterium transfer is a fundamental process in the radical chemistry of this compound. This can occur through several mechanisms:

Atom Transfer: The •CD2Cl radical can abstract a deuterium atom from a suitable donor molecule. This is a key step in radical-mediated deuteration reactions. For example, methods have been developed for the deuteration of alkyl iodides using D2O as the deuterium source, which proceeds via a radical pathway. nih.gov

Hydrogen-Deuterium Exchange: In the presence of a suitable catalyst or under certain conditions, H-D exchange can occur. On a Pt(111) surface, coadsorbed deuterium leads to H-D exchange in the methane products formed from chloroiodomethane. core.ac.uk This indicates that the surface intermediates are susceptible to deuterium addition and hydrogen elimination cycles. Hydroxyl radicals have also been shown to induce hydrogen/deuterium exchange in the C-H bonds of amino acids in the presence of D2O. rsc.org

Radical Recombination: The •CD2Cl radical can recombine with other radicals present in the system. For example, recombination with another •CD2Cl radical would form 1,2-dichloro-1,1,2,2-tetradeuterioethane (ClD2C-CD2Cl). Recombination with an iodine radical would regenerate the parent molecule, this compound.

The study of kinetic isotope effects (KIEs) is a valuable tool for understanding the mechanisms of these radical reactions. libretexts.org Replacing hydrogen with deuterium often leads to a slower reaction rate for steps involving C-H/C-D bond cleavage, a phenomenon known as a primary kinetic isotope effect. nih.gov The magnitude of the KIE can provide insights into the transition state of the rate-determining step of the reaction. libretexts.org

The following table outlines potential radical reactions and deuterium transfer processes involving this compound.

Table 3: Potential Radical Reactions of this compound

| Reaction Type | Description | Example |

|---|---|---|

| Initiation | Homolytic cleavage of the C-I bond | CD2ClI → •CD2Cl + •I |

| Deuterium Abstraction | •CD2Cl abstracts a deuterium atom from a donor (RD) | •CD2Cl + R-D → CD3Cl + •R |

| Radical Recombination | Two radicals combine to form a stable molecule | 2 •CD2Cl → ClD2C-CD2Cl |

| H-D Exchange | Catalytic or induced exchange of H for D | Surface-bound CD2Cl reacting with D atoms to form CD3Cl |

Applications of Chloroiodomethane D2 in Advanced Organic Synthesis

Chloroiodomethane-D2 in Stereospecific Cyclopropanation Reactions

One of the most significant applications of chloroiodomethane (B1360106) and its deuterated counterpart is in the synthesis of cyclopropanes. The use of CD2ClI allows for the creation of dideuterated cyclopropane (B1198618) rings, which are crucial for mechanistic studies and for altering the metabolic profiles of bioactive molecules.

The formation of cyclopropanes using chloroiodomethane often employs a variation of the Simmons-Smith reaction. wikipedia.orgchemistry-reaction.com In this process, an organozinc carbenoid, specifically (chlorodeuteriomethyl)zinc iodide (ICD2ZnCl), is generated in situ from the reaction of this compound with a zinc-copper couple. youtube.comorgosolver.com

The reaction proceeds through a concerted mechanism, often depicted as a "butterfly-type" transition state. chemistry-reaction.comyoutube.com The organozinc carbenoid delivers the dideuterated methylene (B1212753) unit to both carbons of the alkene simultaneously. chemistry-reaction.com This concerted pathway ensures that the original stereochemistry of the alkene is preserved in the cyclopropane product, making the reaction highly stereospecific. youtube.comorgosolver.com The use of CD2ClI is critical for confirming this mechanism and for studying kinetic isotope effects, where the C-D bond, being stronger than the C-H bond, can influence reaction rates. cdnsciencepub.comacs.org Computational studies have supported this one-step methylene-transfer pathway over alternative multi-step mechanisms involving intermediates. wiley-vch.deyale.edu

The stereochemical outcome of cyclopropanation reactions can be precisely controlled, and the use of this compound does not alter these control elements.

Diastereoselectivity: In substrates containing directing groups, such as allylic alcohols, the zinc carbenoid coordinates with the hydroxyl group. This coordination directs the delivery of the -CD2- group to the same face of the double bond as the alcohol, resulting in high syn-diastereoselectivity. organic-chemistry.orgnih.gov This substrate-controlled diastereoselectivity is a powerful tool for constructing complex, stereodefined molecules.

Enantioselectivity: For the synthesis of chiral cyclopropanes from prochiral alkenes, asymmetric catalysis is employed. Chiral ligands attached to the metal catalyst create a chiral environment that favors the formation of one enantiomer over the other. unl.ptnih.gov For instance, D2-symmetric dirhodium complexes have proven effective in catalyzing the highly enantioselective synthesis of cyclopropylphosphonates. unl.pt Similarly, chiral Rh(III) indenyl catalysts have been used for the enantioselective aziridination of alkenes, a related reaction involving a three-membered ring. researchgate.net The principles of these enantioselective methods are directly applicable to reactions using this compound to produce enantioenriched deuterated cyclopropanes.

Table 1: Representative Data on Directed Diastereoselective Cyclopropanation This table illustrates the high diastereoselectivity achievable in directed cyclopropanations, a principle that applies directly to reactions using this compound.

| Substrate (Allylic Alcohol) | Catalyst/Reagent System | Diastereomeric Ratio (d.r.) | Yield (%) |

| Vinyl-substituted | Rh(III) catalyst | 2.5:1 | 73% |

| Methyl-substituted | Rh(III) catalyst | 7.1:1 | 69% |

| Phenyl-substituted | Rh(III) catalyst | >20:1 | 62% |

| trans-1,2-disubstituted | Rh(III) catalyst | Single diastereomer | >90% |

Data sourced from a study on Rh(III)-catalyzed diastereoselective cyclopropanation. nih.gov

Deuterium (B1214612) Labeling for Tracing and Elucidating Complex Reaction Mechanisms

Isotopic labeling with deuterium is a powerful technique for unraveling the intricate pathways of chemical reactions. clearsynth.comarkat-usa.org this compound, as a source of a -CD2- unit, is an ideal tool for these studies, providing unambiguous markers that can be tracked using techniques like NMR spectroscopy and mass spectrometry. arkat-usa.org

By incorporating a -CD2- group into a molecule, chemists can follow the fate of that specific methylene unit through complex processes like skeletal rearrangements, functional group interconversions, and insertion reactions. acs.orgnsf.gov

For example, in reactions where a methylene group is transferred, such as certain C-H insertion or cyclization reactions, labeling with CD2ClI can help distinguish between competing mechanistic pathways. nsf.gov The presence and location of the deuterium atoms in the final product provide definitive evidence of bond-forming and bond-breaking steps. Studies on the thermal isomerization of deuterated cyclopropanes have utilized deuterium labeling to determine kinetic isotope effects and validate the involvement of diradical intermediates. cdnsciencepub.comacs.org Similarly, in photocatalyzed reactions, deuterated starting materials can confirm the nature of reactive intermediates like carbon radicals. researchgate.net

Understanding how natural products are synthesized by organisms and how drugs are metabolized in the body are critical areas of research. clearsynth.comnih.gov Deuterium-labeled compounds, prepared using reagents like this compound, are indispensable tools in these investigations. researchgate.netbiorxiv.org

In biosynthetic studies, a deuterated substrate can be introduced to an organism or plant tissue, and its transformation into more complex natural products can be monitored. nih.govresearchgate.net This allows for the mapping of metabolic pathways and the identification of precursor-product relationships. For instance, feeding organisms deuterated precursors has been used to study the biosynthesis of alkaloids and sterols. arkat-usa.orgnih.gov

In metabolic research, replacing hydrogen atoms with deuterium at a metabolically active site can significantly slow down the rate of reaction due to the kinetic isotope effect. mdpi.comnih.gov This strategy, known as "metabolic switching," is used in drug development to improve the pharmacokinetic profile of a drug, increasing its stability and half-life. nih.govrsc.org this compound can be used to synthesize these deuterated drug candidates for metabolic evaluation.

Utilization in Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The reactivity of the carbenoid generated from this compound extends beyond cyclopropanation to other important synthetic transformations. wikipedia.orgguidechem.comgoogle.com

Aminomethylation: A recently developed method for the synthesis of trans-dual deuterated cyclopropanes involves a photocatalyzed deuteroaminomethylation of cyclopropenes. rsc.orgrsc.org While this specific method used D2O as the deuterium source, a reagent like this compound could be used to generate a deuterated carbenoid for related aminomethylation reactions, providing a pathway to deuterated amino compounds.

Epoxidation: The Corey-Chaykovsky reaction, which typically uses sulfonium (B1226848) ylides to convert carbonyls into epoxides, is another area where a deuterated methylene source is valuable. A deuterated ylide, prepared from a precursor like this compound, would react with aldehydes or ketones to form dideuterated epoxides. This has been demonstrated in deoxygenative cyclopropanation where deuterium-labeled aldehydes react efficiently without loss of the label. researchgate.net Furthermore, deuteration of the ligands in iron-based epoxidation catalysts has been shown to improve catalyst lifetime and product yields. acs.orgresearchgate.net

Ring Opening: Organozinc reagents, similar to those derived from this compound, can promote the regioselective ring-opening of strained rings like cyclopropanols. arkat-usa.org This provides a method for synthesizing α-methyl substituted ketones. Using a deuterated reagent would result in the corresponding α-dideuteriomethyl ketone. Mechanistic studies on these ring-opening reactions, sometimes involving deuterated substrates, have been crucial for understanding the involvement of intermediates like zinc homoenolates. arkat-usa.orgcore.ac.uk

Table 2: Examples of Other Bond-Forming Reactions Using Deuterated Methylene Sources or Analogues

| Reaction Type | Reagents/System | Product Type | Relevance of Deuteration |

| Deuteroaminomethylation | Cyclopropene, Amine, D2O, Photocatalyst | trans-dual deuterated cyclopropane | Provides access to deuterated aminomethyl groups on a cyclopropane ring. rsc.org |

| Epoxidation | Fe(N2Py2-D4) catalyst, H2O2 | Epoxide | Deuteration of the catalyst ligand enhances stability and product yield. acs.org |

| Ring Opening | Cyclopropanol, Et2Zn/CH2I2 | α-methyl ketone | Use of CD2ClI would yield α-dideuteriomethyl ketones. arkat-usa.org |

Preparation of Deuterated Organic Molecules for Specialized Research

This compound (CD2ClI) is a specialized isotopic labeling reagent used in advanced organic synthesis to introduce a dideuterated methylene (-CD2-) group into a variety of organic molecules. The resulting deuterated compounds are invaluable tools for specialized research, particularly in fields such as medicinal chemistry, metabolic studies, and quantitative analysis.

The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more labile than the carbon-chlorine (C-Cl) bond. savemyexams.com This allows for selective nucleophilic substitution reactions where a nucleophile preferentially displaces the iodide ion, which is a better leaving group, to form a new carbon-carbon or carbon-heteroatom bond. savemyexams.comrammohancollege.ac.in This process effectively and specifically installs the -CD2Cl moiety, which can be retained or further modified in subsequent synthetic steps.

This targeted deuteration is crucial for several research applications. In pharmaceutical research, introducing deuterium at specific molecular sites can alter a drug's metabolic profile. This phenomenon, known as the kinetic isotope effect, arises because the carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. scielo.org.mxnih.gov By strategically using this compound, medicinal chemists can synthesize drug analogues with potentially improved pharmacokinetic properties, such as a longer half-life. nih.gov

Another primary application is the synthesis of stable isotope-labeled internal standards for use in quantitative mass spectrometry. scielo.org.mx An ideal internal standard is chemically identical to the analyte but has a different mass. cerilliant.com By synthesizing a standard that incorporates the -CD2- group from this compound, researchers can achieve accurate and precise quantification of the target analyte in complex biological matrices, such as blood or urine. cerilliant.comnih.gov

The preparation of these deuterated molecules typically involves reacting this compound with a suitable nucleophile. For example, the synthesis of deuterated fatty acids or their derivatives can be achieved by using a carboxylate or an enolate as the nucleophile. nih.gov These labeled fatty acids can then be used to trace metabolic pathways and study lipid biochemistry. mdpi.com

The following table provides illustrative examples of how this compound can be used to prepare various classes of deuterated organic molecules for specialized research.

| Target Molecule Class | Nucleophile Type | Intermediate Moiety | Potential Research Application |

| Deuterated Alcohols/Ethers | Alkoxide (R-O⁻) | R-O-CD₂-Cl | Studying metabolic pathways of ether-containing drugs. |

| Deuterated Carboxylic Acids | Carboxylate Enolate | R-CH(CO₂R')-CD₂-Cl | Tracing fatty acid metabolism and biosynthesis. nih.gov |

| Deuterated Amines | Amine (R₂N-H) | R₂N-CD₂-Cl | Synthesis of deuterated drug candidates for pharmacokinetic studies. nih.gov |

| Deuterated Thioethers | Thiolate (R-S⁻) | R-S-CD₂-Cl | Investigating metabolism at sulfur-containing functional groups. |

| Labeled Internal Standards | Analyte-specific Nucleophile | Analyte-CD₂-Cl | Accurate quantification in clinical and research mass spectrometry. mdpi.com |

The strategic application of this compound in organic synthesis provides a direct and efficient route to a wide array of specifically deuterated molecules. The availability of such compounds is essential for advancing our understanding of chemical and biological processes at the molecular level.

Computational Chemistry and Theoretical Modeling of Chloroiodomethane D2 Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) would be a common choice for investigating CD2ClI due to its balance of computational cost and accuracy. Various functionals, such as B3LYP or M06-2X, could be employed with appropriate basis sets (e.g., of the Pople or Dunning type) to calculate properties like:

Optimized molecular geometry (bond lengths and angles).

Vibrational frequencies, which would differ from the non-deuterated isotopologue due to the heavier deuterium (B1214612) atoms.

Electron density distribution and molecular orbitals.

Thermodynamic properties such as enthalpy of formation.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy by systematically improving upon the Hartree-Fock approximation. These methods would be crucial for obtaining benchmark energetic data for CD2ClI. For instance, ab initio calculations have been used to investigate the reaction of chlorine atoms with the non-deuterated chloroiodomethane (B1360106) (CH2ClI), suggesting the formation of a weakly bound adduct and providing calculated enthalpies of formation for related species researchgate.net. Such studies on the non-deuterated analogue provide a framework for how similar computational investigations could be applied to chloroiodomethane-d2.

A comparative table of hypothetical calculated properties for CD2ClI versus experimental or calculated values for CH2ClI would be illustrative, but the direct computational data for the deuterated species is not presently available in cited literature.

The study of chemical reactions at a molecular level involves the characterization of transition states, which are the high-energy structures that connect reactants and products on a potential energy surface. Computational methods are essential for locating and analyzing these fleeting geometries.

For this compound, reactions of interest could include nucleophilic substitution, radical abstraction, or photodissociation pathways. While specific computational studies on the transition state geometries for reactions involving CD2ClI are not prominent in the literature, the general approach would involve:

Locating Transition States: Algorithms such as the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods would be used to find the saddle point on the potential energy surface corresponding to the transition state.

Frequency Calculations: A frequency calculation would be performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation would be performed to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thus verifying the reaction mechanism.

For example, in the reaction of Cl atoms with CH2ClI, a transition state for iodine abstraction is computationally predicted researchgate.net. A similar approach for CD2ClI would elucidate the kinetic isotope effect, which is the change in reaction rate upon isotopic substitution.

Molecular Dynamics Simulations for Gas-Phase and Condensed-Phase Reactivity

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into its dynamic behavior and reactivity.

Gas-Phase Reactivity: MD simulations in the gas phase can be used to model unimolecular and bimolecular reactions of this compound. These simulations can be performed using forces derived from quantum mechanical calculations (ab initio MD) or from classical force fields. For a process like photodissociation, MD simulations can track the trajectories of the fragments as the C-I or C-Cl bond breaks, providing information on the distribution of energy into translational, vibrational, and rotational modes of the products. The photodissociation dynamics of chloroiodomethane have been studied, revealing the complexity of its reaction on excited state potential energy surfaces researchgate.net. Simulating the deuterated species would allow for a direct theoretical investigation of the effect of isotopic substitution on these dynamics.

Condensed-Phase Reactivity: In the condensed phase (e.g., in a solvent or on a surface), the surrounding environment can significantly influence reactivity. MD simulations are particularly well-suited for studying these effects. For CD2ClI in a solvent like cyclohexane (B81311), simulations could model:

Solvent caging effects on photodissociation fragments.

Energy transfer between the solute and the solvent.

The influence of the solvent on reaction barriers and pathways.

While specific MD simulations for this compound are not detailed in the available literature, studies on the surface chemistry of non-deuterated chloroiodomethane provide a basis for how such investigations could be approached. For instance, the reactions of CH2ClI on a Pt(111) surface have been studied, showing a sequence of bond cleavages and reactions that are influenced by co-adsorbed species core.ac.uk.

Simulation of Spectroscopic Signatures (e.g., Resonance Raman, IR)

Computational methods are invaluable for simulating and interpreting experimental spectra. For this compound, theoretical spectra can aid in the assignment of vibrational modes and provide a deeper understanding of the underlying molecular properties and dynamics.

Resonance Raman Spectroscopy: Resonance Raman spectroscopy is a powerful technique for probing the short-time dynamics of photodissociation. The resonance Raman spectrum of d2-chloroiodomethane has been experimentally obtained with 282.4 nm excitation in cyclohexane solution researchgate.net. The spectrum shows activity in fundamentals, overtones, and combination bands of several Franck-Condon active modes. Computational simulations using time-dependent wavepacket calculations can model the resonance Raman intensities and the absorption spectrum, providing insights into the photodissociation reaction dynamics researchgate.net. These simulations can help in assigning the observed vibrational peaks to specific molecular motions.

Table 1: Experimental Resonance Raman Peak Assignments for this compound (CD2ClI) with 282.4 nm Excitation (Data sourced from ResearchGate researchgate.net)

| Peak Position (cm⁻¹) | Assignment |

| ~550 | ν(C-I) fundamental |

| ~1100 | 2ν(C-I) overtone |

| ~1650 | 3ν(C-I) overtone |

Note: This is a simplified representation of the main progressions observed in the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. The gas-phase IR spectrum of the non-deuterated chloroiodomethane is available in the NIST Chemistry WebBook nist.gov. Computational methods, such as DFT, can be used to calculate the harmonic vibrational frequencies and IR intensities of this compound. These calculated frequencies would be expected to be lower for modes involving significant deuterium motion compared to their hydrogen-containing counterparts. A comparison of the calculated IR spectrum of CD2ClI with the experimental spectrum of CH2ClI would highlight the effects of isotopic substitution.

Prediction of Isomer Stability and Interconversion Barriers

While this compound does not have common structural isomers, computational chemistry can be used to explore the potential for less stable isomers and the barriers to their interconversion. For instance, one could investigate the stability of an isomer where the deuterium, chlorine, and iodine atoms are arranged differently, such as a van der Waals complex or an isomer with a different bonding pattern.

Theoretical studies on related molecules, such as the isomerization of chloroallyl radicals formed from the reaction of Cl with allene, demonstrate how computational chemistry can be used to map out potential energy surfaces and determine isomerization pathways and barriers researchgate.net. Similar computational approaches could be applied to potential isomers of CD2ClI or its reaction products, although specific studies in this area are not currently available in the literature. The calculations would involve locating the minimum energy structures of the isomers and the transition states connecting them, allowing for the determination of their relative stabilities and the activation energies for interconversion.

Kinetic Isotope Effects Kies and Mechanistic Implications

Experimental Determination of Primary Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

Primary deuterium kinetic isotope effects (DKIEs) arise when the C-D bond is cleaved or formed in the rate-determining step of a reaction. wikipedia.org The experimental determination of these effects is crucial for elucidating reaction mechanisms.

The primary DKIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to that with the heavy isotope (kD). wikipedia.org Several techniques are employed to measure this ratio accurately.

Competitive Methods: In many cases, intermolecular competition reactions are used. A mixture of the protiated and deuterated reactants is allowed to react with a limited amount of a reagent. The relative amounts of the products formed or the remaining reactants are then analyzed, often using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, to determine the kH/kD ratio. wikipedia.org

Non-Competitive Methods: Alternatively, the rates of the two reactions can be measured in separate experiments under identical conditions. This approach requires precise control over reaction parameters such as temperature and concentration. Spectrophotometric methods can be used to monitor the progress of the reaction over time. bibliotekanauki.pl

NMR Spectroscopy: For certain reactions, ¹H NMR can be a powerful tool. For instance, in reactions where a hydron (B225902) is transferred from the solvent, conducting the reaction in a 50:50 mixture of H₂O and D₂O allows for the determination of the KIE from the ratio of -H and -D labeled products. nih.gov This method minimizes errors as the formation of both isotopic products is monitored under the exact same conditions. nih.gov The precision of this method relies on accurate integration of NMR peak areas, which can be achieved by ensuring complete nuclear relaxation between pulses. nih.gov

A summary of common techniques is presented below:

| Technique | Description | Typical Application |

| Mass Spectrometry | Analysis of isotopic ratios in products or unreacted starting materials from a competitive reaction. | Gas-phase and solution-phase reactions. |

| NMR Spectroscopy | Quantitative analysis of product distribution in competitive reactions or reactions in mixed isotopic solvents. | Reactions involving proton/deuteron transfer. nih.gov |

| Spectrophotometry | Monitoring the rate of separate reactions of the protiated and deuterated species by observing changes in absorbance. | Reactions involving a chromophoric species. bibliotekanauki.pl |

The product deuterium isotope effect (PDIE) is a specific application of KIE measurement, often determined from the yields of isotopically labeled products. nih.gov When a reaction is carried out in a mixed solvent system, such as 50:50 H₂O/D₂O, the ratio of deuterated to protiated product can directly provide information about the primary DKIE, particularly for reactions involving solvent-derived hydron transfer. nih.gov The PDIE reflects the fractionation of the hydron between the solvent and the transition state. nih.gov This method is advantageous due to its high precision, as the uncertainty mainly arises from the measurement of product yields, which can often be determined with an error of less than ±2%. nih.gov

Interpretation of Normal and Inverse DKIEs for C-H/C-D Bond Cleavage

The magnitude of the primary DKIE provides valuable information about the transition state of the C-H/C-D bond-breaking step.

Normal KIE (kH/kD > 1): A normal KIE is observed when the C-H bond is significantly weakened or broken in the transition state. wikipedia.org This is because the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. wikipedia.org The theoretical maximum for a semi-classical primary DKIE at room temperature is around 7-8, although values can be larger at lower temperatures. wikipedia.orglibretexts.org

Inverse KIE (kH/kD < 1): An inverse KIE occurs when the vibrational force constants involving the hydrogen isotope are greater in the transition state than in the reactant. This can happen, for example, in some nucleophilic substitution reactions where new, stiffer bonds are formed to the carbon atom in the transition state. wikipedia.org Inverse KIEs are generally smaller in magnitude than normal KIEs. wikipedia.org

For bimolecular nucleophilic substitution (Sₙ2) reactions, which are relevant to haloalkanes like chloroiodomethane (B1360106), deuterium KIEs are often slightly inverse (0.8 to 1.0). mdpi.com This is typically due to a balance between a normal rotational contribution and a significant inverse vibrational contribution. mdpi.com

Analysis of Secondary Deuterium Kinetic Isotope Effects (SKIEs)

Secondary deuterium kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgnumberanalytics.com SKIEs are typically much smaller than primary KIEs but can still provide detailed mechanistic insights. wikipedia.org

SKIEs are classified based on the position of the deuterium relative to the reaction center:

α-SKIEs: The isotope is attached to the reaction center. For Chloroiodomethane-D2, any reaction where the C-D bond is not broken would exhibit an α-SKIE. These effects are sensitive to changes in hybridization at the carbon center. A change from sp³ to sp² hybridization typically results in a normal SKIE (kH/kD ≈ 1.1-1.2), while a change from sp² to sp³ leads to an inverse SKIE (kH/kD ≈ 0.8-0.9). wikipedia.org

β-SKIEs: The isotope is on an atom adjacent to the reaction center. This is not directly applicable to this compound as it is a one-carbon molecule.

The measurement of SKIEs can be accomplished using similar techniques as for primary KIEs, often requiring high-precision methods due to their small magnitude. wikipedia.org For instance, NMR has been used to measure secondary deuterium KIEs in enzymatic reactions. nih.gov

Tunneling Contributions to Kinetic Isotope Effects

In some reactions, particularly those involving the transfer of hydrogen, the observed KIE is significantly larger than the semi-classical limit of ~7 at 298 K. wikipedia.org This phenomenon is attributed to quantum mechanical tunneling, where the particle passes through the potential energy barrier rather than going over it. wikipedia.org

Evidence for Tunneling: Unusually large KIEs (often > 10) are a strong indicator of tunneling. nih.gov The ability of a particle to tunnel is highly dependent on its mass; therefore, protium (B1232500) tunnels much more readily than deuterium. wikipedia.org This mass dependence leads to a dramatic increase in the kH/kD ratio when tunneling is significant. wikipedia.org

Temperature Dependence: The contribution of tunneling can also be probed by studying the temperature dependence of the KIE. In the absence of tunneling, a plot of ln(KIE) versus 1/T is typically linear. Deviations from this linearity, or a temperature-insensitive KIE, can suggest extensive tunneling. uchicago.edu However, it's also been shown that tunneling can occur without an anomalously large KIE, especially in systems where another process, like diffusion, is rate-limiting. nih.gov

Solvent Deuterium Isotope Effects in Solution-Phase Reactions

When a reaction is performed in a deuterated solvent like D₂O instead of H₂O, a solvent kinetic isotope effect (SKIE) may be observed. mdpi.com These effects can arise from several factors:

Primary Effect: The solvent may act as a reactant, directly participating in proton/deuteron transfer in the rate-limiting step. libretexts.org

Secondary Effect: The solvent can influence the stability of the reactants and the transition state through solvation. Changes in hydrogen bonding when moving from H₂O to D₂O can alter the activation energy. libretexts.org

Equilibrium Effects: An inverse solvent KIE (kH₂O/kD₂O < 1) can occur if a rapid equilibrium precedes the rate-limiting step, where the reactant is more stabilized in the deuterated solvent. mdpi.comchem-station.com

Correlation of Isotope Effects with Transition State Structures and Bond Changes

The kinetic isotope effect (KIE) serves as a powerful probe into the molecular geometry and bonding environment of a reaction's transition state. wayne.edu By substituting an atom with its heavier isotope, such as replacing hydrogen with deuterium in Chloroiodomethane to form this compound (CD2ClI), subtle changes in reaction rates can be observed. These changes originate primarily from the difference in zero-point vibrational energy (ZPVE) between the C-H and the stronger, lower-energy C-D bond. libretexts.org The magnitude of the KIE provides crucial information about the extent to which specific bonds are broken or formed in the rate-determining step and the nature of the transition state. princeton.edu

A primary KIE is observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step. libretexts.org The effect's magnitude is related to the changes in the force constants of the vibrational modes involving the isotope between the ground state and the transition state. princeton.edu For instance, in the photodissociation of this compound, the analysis of Franck-Condon active vibrational modes reveals the initial dynamics of bond changes as the molecule moves from its ground electronic state to the excited state potential energy surface, which represents the transition state for dissociation. researchgate.net

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage. utdallas.edu These effects, though smaller, offer insight into changes in hybridization or steric environment at the transition state. ucsb.edu An α-secondary KIE, where the substitution is on the carbon atom undergoing a reaction, can distinguish between different reaction mechanisms. For example, a change from sp3 to sp2 hybridization at the transition state typically results in a normal KIE (kH/kD > 1), while a change from sp2 to sp3 leads to an inverse KIE (kH/kD < 1). wikipedia.org

Detailed research into the photodissociation dynamics of this compound using resonance Raman spectroscopy provides a direct window into the bond changes occurring during a chemical transformation. researchgate.net Excitation into the A-band absorption initiates the dissociation, and the resulting Raman spectrum highlights the vibrational modes that are active in the initial stages of this process. For this compound, the spectrum is dominated by a progression of overtones in the C-I stretching mode, indicating that the primary motion along the reaction coordinate toward the transition state involves the elongation and eventual cleavage of the carbon-iodine bond. researchgate.net

The multidimensional nature of the dissociation is evidenced by the activity of several other vibrational modes. researchgate.net These findings allow for a detailed construction of the transition state geometry, revealing how the molecule's structure distorts on its path to breaking apart.

The table below summarizes the key vibrational modes in this compound that are Franck-Condon active during its photodissociation, as identified through resonance Raman spectroscopy. The activity of these modes provides direct evidence for the specific bond changes that define the transition state of the reaction.

| Vibrational Mode Assignment | Significance in Transition State |

|---|---|

| C–I Stretch | This is the dominant active mode, appearing as a long overtone progression. It confirms that the C-I bond is the primary bond being broken during the photodissociation reaction. Its prominence points to a transition state characterized by a significantly elongated C-I bond compared to the ground state. researchgate.net |

| CD2 Wag | The activity of this bending mode suggests a change in the planarity of the methylene (B1212753) group. This implies a geometric distortion at the carbon center as the C-I bond cleaves, possibly indicating a move towards a more planar, sp2-like geometry in the nascent CD2Cl fragment. |

| C-Cl Stretch | While less intense than the C-I stretch, its activity indicates that the C-Cl bond length is also slightly perturbed in the transition state. This reflects the electronic redistribution throughout the molecule as the C-I bond breaks. |

| CD2 Scissor | Activity in this mode points to changes in the D-C-D bond angle within the transition state structure. This further supports the idea that the geometry around the central carbon atom is actively changing during the dissociation process. |

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Isotope-Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Analysis

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios in a sample. pnnl.govwikipedia.org This technique is exceptionally suited for determining the relative abundance of isotopes, making it invaluable for analyzing deuterated compounds like Chloroiodomethane-D2. thermofisher.commeasurlabs.com IRMS instruments use a magnetic sector to separate ions based on their mass-to-charge ratio, allowing for the simultaneous collection of different isotopic ions in multiple Faraday cup detectors. pnnl.govwikipedia.org This parallel detection provides the extremely high precision required to measure even minute variations in isotopic abundance. pnnl.govscirp.org

In the context of this compound, IRMS is primarily used to determine the deuterium (B1214612)/hydrogen (D/H) ratio with exceptional accuracy. nih.gov Typically, the analysis is performed using a gas chromatography (GC) system coupled to the IRMS (GC-IRMS). The GC separates the compound of interest from the sample matrix before it enters the mass spectrometer. nih.gov For hydrogen isotope analysis, the separated compound is quantitatively converted into hydrogen gas (H2 and HD) via high-temperature conversion (pyrolysis) at temperatures often exceeding 1400°C. nih.gov

A significant challenge in the analysis of halogenated compounds is the formation of hydrogen halides (e.g., HCl) during pyrolysis, which can interfere with the measurement. researchgate.net Modern IRMS systems incorporate purification steps, such as cryogenic traps, to remove these interfering species before the sample gas enters the ion source, ensuring a clean signal for accurate D/H ratio determination. researchgate.net The high precision of IRMS allows researchers to quantify the extent of deuterium incorporation in synthetic products and to study kinetic isotope effects in reactions involving the cleavage of C-D bonds. pnnl.govcopernicus.org

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Instrumentation | Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer via a high-temperature conversion interface. | GC-IRMS | nih.gov |

| Analyte Conversion | Quantitative conversion of the compound's hydrogen content to H₂ and HD gas. | Pyrolysis at >1400 °C | nih.gov |

| Interference Removal | A cold trap or secondary reduction furnace is used to remove unwanted products like HI and HCl post-pyrolysis. | Cryogenic trapping | researchgate.net |

| Detection | Simultaneous detection of m/z 2 (H₂) and m/z 3 (HD) using a multi-collector system. | Faraday Cups | pnnl.gov |

| Achievable Precision | The precision of D/H ratio measurements, expressed in delta notation (δD). | 2‰ to 5‰ or better | nih.govcopernicus.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. scioninstruments.comthermofisher.com It is an essential tool for identifying and quantifying the various products that may arise from chemical reactions involving this compound. In a typical GC-MS analysis, the sample is vaporized and separated into its components as it passes through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. nih.govnih.gov

For product profiling of reactions with this compound, GC-MS allows researchers to separate complex mixtures and identify each component based on two key pieces of information: its retention time from the GC and its mass spectrum from the MS. scioninstruments.com The presence of deuterium in reaction products can be readily identified by shifts in the molecular ion and fragment ion masses compared to their non-deuterated analogs. researchgate.net For instance, if this compound is used in a reaction that transfers a CD2 group, the resulting product will have a molecular weight that is two mass units higher than if non-deuterated chloroiodomethane (B1360106) were used.

The choice of ionization method, often electron ionization (EI), provides reproducible fragmentation patterns that can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) database for compound identification. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analytes, significantly enhancing sensitivity and selectivity. thermofisher.com For certain applications, derivatization of products may be performed to improve their volatility and thermal stability for GC analysis. nih.govnih.gov

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Separation of volatile and semi-volatile organic compounds. | thermofisher.com |